
R-Acebutolol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Acebutolol-d7 is a deuterated form of ®-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium atoms in ®-Acebutolol-d7 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug due to the isotope effect.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Acebutolol-d7 involves the incorporation of deuterium atoms into the ®-Acebutolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated reducing agents can be used during the synthesis.
Industrial Production Methods
Industrial production of ®-Acebutolol-d7 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the deuterated compound.
化学反应分析
Types of Reactions
®-Acebutolol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
®-Acebutolol-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows researchers to study the metabolic pathways and pharmacokinetics of ®-Acebutolol with greater precision.
Isotope Effect Studies: Researchers can investigate the isotope effects on the drug’s activity and stability.
Drug Development: The compound can be used in the development of new beta-blockers with improved efficacy and reduced side effects.
Biological Studies: It is used in biological studies to understand its interaction with biological targets and pathways.
作用机制
®-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: These receptors are primarily found in the heart and are responsible for increasing heart rate and contractility.
Beta-2 Adrenergic Receptors: These receptors are found in the lungs and vascular smooth muscle and are involved in vasodilation and bronchodilation.
The blockade of these receptors leads to a decrease in heart rate, cardiac output, and blood pressure, making it effective in treating hypertension and arrhythmias.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and heart conditions.
Atenolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness
®-Acebutolol-d7 is unique due to the presence of deuterium atoms, which can provide distinct advantages in pharmacokinetic studies and drug development. The deuterium atoms can slow down the metabolic degradation of the drug, potentially leading to longer-lasting effects and reduced side effects.
属性
分子式 |
C18H28N2O4 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
N-[3-acetyl-4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1/i2D3,3D3,12D |
InChI 键 |
GOEMGAFJFRBGGG-OYGJRULASA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
规范 SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


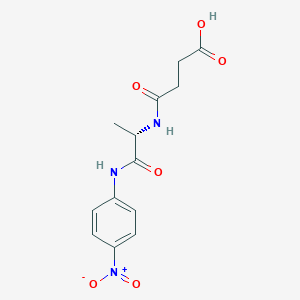

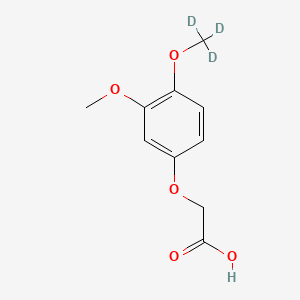
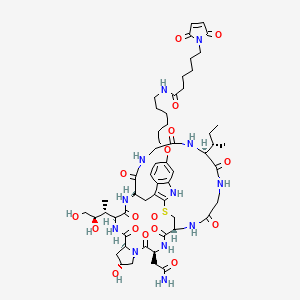
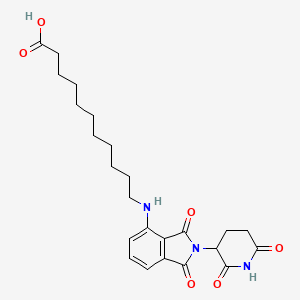
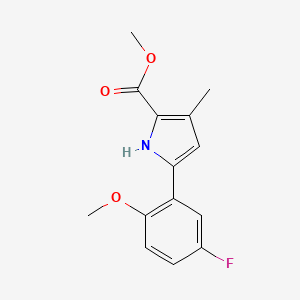

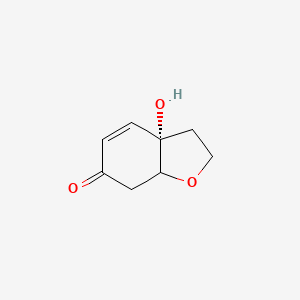
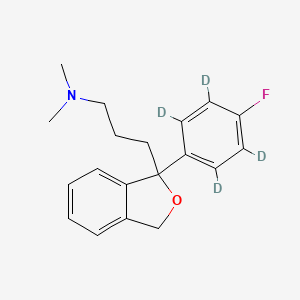
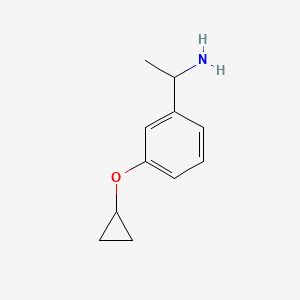
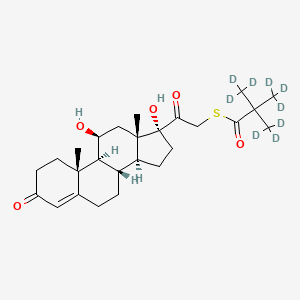
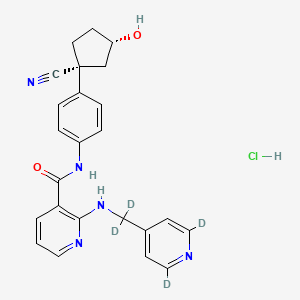
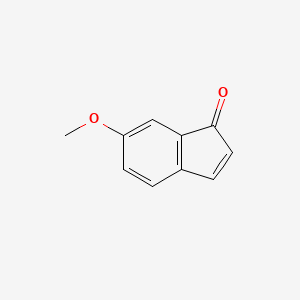
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
